molecular formula C10H18N2O2 B11805097 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid

2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid

Cat. No.: B11805097
M. Wt: 198.26 g/mol
InChI Key: YWCKZCFJNCWTHA-UHFFFAOYSA-N
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Description

2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid typically involves the formation of the pyrrolidine ring followed by functionalization. One common synthetic route starts with the reaction of maleic anhydride with aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride to yield the desired pyrrolidine derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid can be compared with other pyrrolidine derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the pyrrolidine ring but differ in their functional groups and biological activities. The unique cyclopropylmethyl group in this compound provides distinct steric and electronic properties, making it a valuable scaffold for drug design .

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

2-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C10H18N2O2/c13-10(14)7-12-4-3-9(6-12)11-5-8-1-2-8/h8-9,11H,1-7H2,(H,13,14)

InChI Key

YWCKZCFJNCWTHA-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2CCN(C2)CC(=O)O

Origin of Product

United States

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